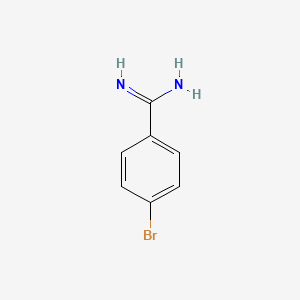

4-Bromobenzimidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODFDXUBCBQKNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944930 | |

| Record name | 4-Bromobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22265-36-7 | |

| Record name | 4-Bromobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzene-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromobenzimidamide Hydrochloride (CAS 55368-42-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromobenzimidamide hydrochloride, a versatile compound with significant applications in biochemical research and pharmaceutical development. From its fundamental chemical properties to its role as a serine protease inhibitor, this document serves as a critical resource for professionals in the field.

Section 1: Chemical and Physical Properties

This compound hydrochloride, also known as 4-Bromobenzamidine hydrochloride, is a white to off-white solid organic compound.[1][2] Its chemical structure is characterized by a bromine atom, which enhances its reactivity and selectivity in various biochemical pathways.[3]

| Property | Value |

| CAS Number | 55368-42-8[1][4][5] |

| Molecular Formula | C₇H₇BrN₂·ClH[1] |

| Molecular Weight | 235.51 g/mol [1][4] |

| Purity | Typically ≥98%[1] |

| Synonyms | 4-Bromobenzenecarboximidamide hydrochloride, 4-Bromobenzamidine hydrochloride[1][4][5] |

| Appearance | White to off-white solid[1][2] |

| Melting Point | 55-58 °C (131-136 °F) |

| SMILES | C1=CC(=CC=C1C(=N)N)Br.Cl[4] |

| InChI Key | IMTHEBSPHHMJOJ-UHFFFAOYSA-N[4] |

Section 2: Synthesis and Manufacturing

The synthesis of benzamidine derivatives often involves multi-step processes. A common pathway for creating similar structures is the Pinner reaction, which utilizes a nitrile and an alcohol in the presence of an acid catalyst, followed by amination.[6] For instance, the synthesis of 4-aminobenzamidine dihydrochloride can be achieved by reacting 4-aminobenzonitrile with hydrogen chloride gas in an alcohol like ethanol or methanol, followed by amination.[6] This suggests a plausible synthetic route for this compound hydrochloride starting from 4-bromobenzonitrile.

Illustrative Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound hydrochloride.

Detailed Experimental Protocol (Hypothetical, based on similar syntheses[6]):

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, dissolve 4-bromobenzonitrile in anhydrous ethanol under a nitrogen atmosphere.

-

Acidification: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it while maintaining the temperature below 10°C.

-

Imidate Formation: Allow the mixture to stir at room temperature for several hours until the formation of the ethyl 4-bromobenzimidate hydrochloride precipitate is complete.

-

Isolation of Intermediate: Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum.

-

Amination: Suspend the dried intermediate in a solution of ammonia in ethanol.

-

Reaction: Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow for the conversion to this compound hydrochloride.

-

Purification: Filter the reaction mixture, and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/ether.

Section 3: Applications in Research and Drug Development

This compound hydrochloride is a valuable tool in biochemical research and pharmaceutical applications, primarily due to its function as a serine protease inhibitor.[3]

Key Applications:

-

Biochemical Research: It serves as a potent inhibitor for various serine proteases, making it instrumental in studying enzyme activity and regulation.[3]

-

Pharmaceutical Development: This compound is utilized in the synthesis of novel pharmaceutical agents, particularly in the development of drugs targeting inflammatory diseases and cancer.[3] Its ability to modulate enzyme activity makes it a critical component in identifying potential drug candidates that target specific proteases involved in disease mechanisms.[3]

-

Diagnostic Applications: It can be employed in diagnostic assays to detect specific protease activity, which can aid in the diagnosis of certain diseases.[3]

Signaling Pathway Inhibition:

Sources

- 1. 4-Bromobenzamidine hydrochloride | CymitQuimica [cymitquimica.com]

- 2. upbio.lookchem.com [upbio.lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Bromobenzamidine Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 55368-42-8 Cas No. | 4-Bromobenzamidine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 6. US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 4-Bromobenzimidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromobenzimidamide, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes key analytical data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—into a practical reference. The guide focuses on the hydrochloride salt of this compound, which is the common commercial and stable form, while also providing data for the free base for comparative purposes. Each section details the structural assignment of spectral features, explains the underlying chemical principles, and provides standardized protocols for data acquisition. This document is designed to support researchers in verifying sample identity, ensuring purity, and facilitating the development of novel molecular entities.

Molecular Structure and Analytical Workflow

This compound possesses a 1,4-disubstituted aromatic ring, a bromine atom, and a highly polar imidamide (also known as amidine) functional group. The structure's inherent electronic properties and symmetry give rise to a distinct and predictable spectroscopic fingerprint. The hydrochloride salt form protonates the imidamide group, influencing its spectral characteristics, particularly in NMR and IR spectroscopy.

Below is the chemical structure of this compound Hydrochloride.

Caption: Structure of this compound Hydrochloride.

The typical analytical workflow for the structural confirmation of a synthetic sample like this compound involves a multi-technique approach to gather orthogonal data, ensuring unambiguous identification.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound hydrochloride is characterized by signals from the aromatic protons and the exchangeable protons of the amidinium group. The 1,4-substitution pattern of the benzene ring results in a simplified, symmetrical appearance in the aromatic region, often appearing as two distinct doublets.

A reported ¹H NMR spectrum for the hydrochloride salt provides the following assignments[1]:

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.41 (s, 2H, NH), 9.15 (s, 2H, NH), 7.85 (d, J = 8.6 Hz, 2H, Ar-H), 7.80 (d, J = 8.6 Hz, 2H, Ar-H).

For the free base form, the data is slightly different due to the change in the electronic environment of the amidine group[2]:

-

¹H NMR (DMSO-d₆, 45 °C): δ 7.74 (d, 2H, J = 8.2 Hz, Ar-H), 7.62 (d, 2H, J = 8.2 Hz, Ar-H), 6.43 (br s, 3H, NH/NH₂).

Expertise & Causality:

-

Aromatic Protons: The two signals in the aromatic region (around 7.7-7.9 ppm) appear as doublets due to coupling only with their ortho neighbors. Their downfield chemical shift is a result of the electron-withdrawing effects of both the bromine atom and the amidinium group.

-

Amidinium Protons (-C(NH₂)₂⁺): In the hydrochloride salt, the NH protons of the amidinium group are typically observed as broad singlets due to rapid chemical exchange with residual water and quadrupole broadening from the nitrogen atoms. Their downfield shift (around 9.0-9.5 ppm) is characteristic of protons on a positively charged nitrogen atom[2]. In the free base, these protons are less deshielded and appear further upfield[2].

Table 1: Summary of ¹H NMR Data

| Compound Form | Aromatic Protons (δ, ppm) | J (Hz) | Amidine Protons (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|---|

| Hydrochloride Salt | 7.85 (d, 2H), 7.80 (d, 2H) | 8.6 | 9.41 (s, 2H), 9.15 (s, 2H) | DMSO-d₆ | [2] |

| Free Base | 7.74 (d, 2H), 7.62 (d, 2H) | 8.2 | 6.43 (br s, 3H) | DMSO-d₆ |[2] |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. Due to the molecule's symmetry, only four signals are expected for the aromatic carbons, plus one for the amidinium carbon.

Spectral data for the free base form has been reported as follows[2]:

-

¹³C NMR (DMSO-d₆, 45 °C): δ 161.3 (C=N), 135.4, 131.4, 129.2, 124.0 (Ar-C).

Expertise & Causality:

-

Amidinium Carbon (C=N): This carbon is the most downfield non-aromatic signal (δ ~161.3 ppm), which is characteristic for an sp²-hybridized carbon double-bonded to nitrogen[2].

-

Ipso-Carbon (C-Br): The carbon directly attached to the bromine atom (C-Br) is shifted upfield due to the "heavy atom effect" of bromine, despite bromine's electronegativity[2]. This signal is expected around δ 124.0 ppm.

-

Other Aromatic Carbons: The remaining aromatic carbons appear in the typical range of δ 125-140 ppm. The carbon para to the bromine (ipso- to the amidine group) is expected to be the most downfield of the aromatic signals.

Table 2: Summary of ¹³C NMR Data (Free Base)

| Assignment | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| C=N | 161.3 | DMSO-d₆ | [2] |

| Aromatic C | 135.4 | DMSO-d₆ | [2] |

| Aromatic C | 131.4 | DMSO-d₆ | [2] |

| Aromatic C | 129.2 | DMSO-d₆ | [2] |

| C-Br | 124.0 | DMSO-d₆ |[2] |

Experimental Protocol for NMR Data Acquisition

This protocol describes a self-validating system for acquiring high-quality NMR spectra.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound hydrochloride and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's polarity and to ensure the exchangeable NH protons are observable.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to the sample.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover a range from -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover a range from 0 to 180 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

-

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction to obtain a clean spectrum for analysis and integration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrations include N-H stretches, C=N stretch, and aromatic C-H and C-C bonds.

Table 3: Key IR Absorption Bands for this compound (Free Base)

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3420, 3326, 3240 | N-H Stretch | Amidine (-NH₂) | [2] |

| 3050 | Aromatic C-H Stretch | Ar-H | [2] |

| 1649 | C=N Stretch | Imine/Amidine | [2] |

| ~1590 | C=C Stretch | Aromatic Ring | [2] |

| ~1070 | C-Br Stretch | Aryl Bromide | Inferred |

Expertise & Causality:

-

N-H Stretching: The free base shows multiple sharp peaks in the 3200-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretches of the -NH₂ groups[2]. In the hydrochloride salt, these bands are expected to broaden and shift to lower wavenumbers due to the formation of the -NH₂⁺ group and increased hydrogen bonding.

-

C=N Stretching: The strong absorption around 1650 cm⁻¹ is a key diagnostic peak for the C=N double bond of the imidamide group[2]. This is a reliable indicator of the correct functional group, distinguishing it from a benzamide, which would show a C=O stretch closer to 1680 cm⁻¹.

Experimental Protocol for ATR-IR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound hydrochloride powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add a sufficient number of scans (e.g., 32 or 64) over a range of 4000-400 cm⁻¹ to obtain a high-quality spectrum.

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺•): The molecular formula of the free base is C₇H₇BrN₂. The key feature will be a pair of molecular ion peaks of nearly equal intensity, separated by 2 mass units. This is the characteristic isotopic signature of a single bromine atom (⁵⁹Br and ⁸¹Br isotopes have ~50:50 natural abundance).

-

[M]⁺• for C₇H₇⁷⁹BrN₂: m/z ≈ 197.98

-

[M+2]⁺• for C₇H₇⁸¹BrN₂: m/z ≈ 199.98

-

-

Protonated Molecule ([M+H]⁺): In techniques like Electrospray Ionization (ESI), the protonated molecule is often observed.

-

[M+H]⁺ for C₇H₈⁷⁹BrN₂⁺: m/z ≈ 198.99

-

[M+2+H]⁺ for C₇H₈⁸¹BrN₂⁺: m/z ≈ 200.99

-

-

Key Fragments: Fragmentation may occur via the loss of NH₂ or the entire amidine group. The loss of the bromine atom would result in a fragment around m/z 119.

Table 4: Calculated High-Resolution Masses for this compound

| Ion Formula | Ion Type | Calculated m/z |

|---|---|---|

| C₇H₇⁷⁹BrN₂ | [M]⁺• | 197.9847 |

| C₇H₇⁸¹BrN₂ | [M+2]⁺• | 199.9826 |

| C₇H₈⁷⁹BrN₂ | [M+H]⁺ | 198.9925 |

| C₇H₈⁸¹BrN₂ | [M+H]⁺ | 200.9904 |

Experimental Protocol for ESI-HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the ESI-TOF or ESI-Orbitrap mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the mass range to scan from m/z 50 to 500.

-

Data Analysis: Identify the [M+H]⁺ ion cluster. Confirm that the measured m/z values are within 5 ppm of the calculated exact masses and that the isotopic pattern for a single bromine atom is observed.

Conclusion

The spectroscopic characterization of this compound is straightforward when employing a combination of NMR, IR, and MS techniques. The ¹H NMR spectrum confirms the 1,4-disubstituted aromatic ring system and the presence of amidinium protons. The ¹³C NMR spectrum identifies the unique carbons of the molecule, including the characteristic downfield amidinium carbon. IR spectroscopy provides clear evidence of the N-H and C=N functional groups, distinguishing the compound from its amide analog. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the distinctive Br isotopic pattern serving as a definitive marker. The data and protocols presented in this guide provide a robust framework for the confident identification and quality control of this compound in any research or development setting.

References

-

Nottingham ePrints. Single-Carbon Atom Insertion into Aromatic Heterocycles. [Link]

-

National Center for Biotechnology Information. Anti-Pneumocystis carinii pneumonia activity of dicationic 2,4-diarylpyrimidines. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Bromobenzimidamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of 4-bromobenzimidamide. Due to the limited availability of public crystallographic data for this compound at the time of writing, this guide will utilize the closely related and structurally similar compound, 4-bromobenzamide, as a primary exemplar for the detailed analysis of experimental protocols and interpretation of results. The foundational principles and techniques discussed herein are directly applicable to the crystallographic study of this compound and other related benzimidamide derivatives, which are of significant interest in medicinal chemistry and drug discovery. This guide will delve into the synthesis, crystallization, single-crystal X-ray diffraction (SCXRD) workflow, data analysis, and the critical interpretation of intermolecular interactions that govern the solid-state architecture of these molecules.

Introduction: The Significance of Benzimidamides in Medicinal Chemistry

The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous marketed drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties. The bioactivity of these compounds is intrinsically linked to their three-dimensional structure and their ability to form specific interactions with biological targets.[1] Benzimidamides, as derivatives of benzimidazoles, are of particular interest due to their potential to act as bioisosteres of other functional groups and their capacity for forming strong hydrogen bonding interactions.

The precise determination of the three-dimensional arrangement of atoms within a crystal lattice through single-crystal X-ray diffraction (SCXRD) provides invaluable insights into molecular geometry, conformation, and intermolecular interactions.[2][3] This information is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and predicting the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability.

This guide will provide a detailed walkthrough of the process of crystal structure analysis, from synthesis and crystal growth to the final interpretation of the crystallographic data, using 4-bromobenzamide as a case study to illustrate the key concepts and techniques applicable to this compound.

Synthesis and Crystallization of this compound

The synthesis of this compound can be approached through several established synthetic routes. A common and effective method is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which can then be converted to the corresponding amidine.[4][5][6][7]

Synthetic Pathway: The Pinner Reaction

A plausible synthetic route to this compound hydrochloride is outlined below:

-

Starting Material : The synthesis commences with 4-bromobenzonitrile.

-

Formation of the Pinner Salt : 4-bromobenzonitrile is reacted with an anhydrous alcohol, such as ethanol, in the presence of dry hydrogen chloride gas. This reaction forms the ethyl imidate hydrochloride of this compound.

-

Ammonolysis : The resulting Pinner salt is then treated with ammonia to yield this compound hydrochloride.

Experimental Protocol: Synthesis of this compound Hydrochloride

-

Step 1: Preparation of Ethanolic HCl : Dry hydrogen chloride gas is bubbled through anhydrous ethanol, cooled in an ice bath, until saturation.

-

Step 2: Reaction : 4-bromobenzonitrile is dissolved in the prepared ethanolic HCl solution and stirred at low temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Step 3: Isolation of Pinner Salt : The Pinner salt often precipitates from the reaction mixture and can be isolated by filtration.

-

Step 4: Ammonolysis : The isolated Pinner salt is then suspended in a suitable solvent and treated with a solution of ammonia in ethanol to yield the final product, this compound hydrochloride.

Crystallization

Obtaining high-quality single crystals is a critical and often rate-limiting step in SCXRD.[8] For this compound hydrochloride, various crystallization techniques can be employed:

-

Slow Evaporation : A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion : A concentrated solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling Crystallization : A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

The choice of solvent and crystallization method is often determined empirically.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[2][3][9]

The SCXRD Experimental Workflow

The process of determining a crystal structure using SCXRD involves several key steps, as illustrated in the following diagram:

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol for SCXRD

-

Crystal Selection and Mounting : A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[2] The crystal should be well-formed with sharp edges and no visible defects. It is then mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection : The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing : The raw diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step also involves corrections for various experimental factors, such as absorption and beam intensity variations.

-

Structure Solution : The processed data are used to determine the initial positions of the atoms in the asymmetric unit of the crystal. This is typically achieved using direct methods or Patterson methods.

-

Structure Refinement : The initial atomic model is refined against the experimental data using a least-squares method. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

-

Structure Validation : The final refined structure is validated using software tools like CheckCIF to ensure its quality and to identify any potential issues.

Crystal Structure Analysis of 4-Bromobenzamide: A Case Study

As a proxy for this compound, we will now discuss the crystal structure of 4-bromobenzamide. The crystallographic data for 4-bromobenzamide can be found in the Cambridge Structural Database (CSD).

Crystallographic Data Summary

The following table summarizes key crystallographic data for a representative structure of 4-bromobenzamide.

| Parameter | Value |

| Chemical Formula | C₇H₆BrNO |

| Formula Weight | 200.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.45 |

| b (Å) | 5.45 |

| c (Å) | 13.21 |

| β (°) | 108.5 |

| Volume (ų) | 713.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.86 |

| R-factor (%) | 4.5 |

Note: The values presented here are representative and may vary slightly between different reported structures.

Molecular Structure and Conformation

The molecular structure of 4-bromobenzamide consists of a planar benzamide group with a bromine atom substituted at the para position of the benzene ring. The planarity of the molecule is a key feature, influencing its packing in the crystal lattice.

Intermolecular Interactions and Crystal Packing

The solid-state architecture of 4-bromobenzamide is dominated by a network of intermolecular hydrogen bonds. The amide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust supramolecular synthons.

In the crystal structure of 4-bromobenzamide, molecules are linked into centrosymmetric dimers through pairs of N-H···O hydrogen bonds between the amide groups. These dimers are further connected into extended chains or sheets through other weak interactions, such as C-H···O and π–π stacking interactions between the aromatic rings. The bromine atoms also participate in halogen bonding interactions, which contribute to the overall stability of the crystal packing.

The following diagram illustrates the key intermolecular interactions in the crystal lattice of 4-bromobenzamide:

Caption: A schematic representation of the intermolecular interactions in 4-bromobenzamide.

Implications for Drug Development

The detailed structural information obtained from the crystal structure analysis of benzimidamides and their analogs has several important implications for drug development:

-

Structure-Based Drug Design : The precise knowledge of the three-dimensional structure of a ligand can guide the design of more potent and selective inhibitors by facilitating the optimization of interactions with the target protein.

-

Polymorphism Screening : Different crystalline forms (polymorphs) of a drug can have different physicochemical properties, such as solubility and bioavailability.[10] Crystal structure analysis is essential for identifying and characterizing polymorphs.

-

Formulation Development : Understanding the intermolecular interactions in the solid state can aid in the design of stable formulations and the prediction of potential drug-excipient interactions.

-

Intellectual Property : A well-characterized crystal structure is a valuable piece of intellectual property that can be protected by patents.

Conclusion

The crystal structure analysis of this compound and its analogs provides fundamental insights into their molecular and supramolecular chemistry. Although a specific crystal structure for this compound was not publicly available for this guide, the analysis of the closely related 4-bromobenzamide serves as an excellent model to demonstrate the principles and methodologies involved. The systematic approach of synthesis, crystallization, SCXRD analysis, and interpretation of intermolecular interactions is a powerful tool for researchers in medicinal chemistry and drug development, enabling the rational design of new therapeutic agents with improved properties.

References

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Available at: [Link]

-

Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. J-STAGE. Available at: [Link]

-

Single Crystal X-ray Diffraction. University of York. Available at: [Link]

-

Current Achievements of Benzimidazole: A Review. Preprints.org. Available at: [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. NSENS. Available at: [Link]

-

Benzimidazoles in Drug Discovery: A Patent Review. PubMed. Available at: [Link]

-

Single-crystal X-ray Diffraction. Carleton College. Available at: [Link]

-

4-Bromobenzamide | C7H6BrNO | CID 69683. PubChem. Available at: [Link]

-

4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966. PubChem. Available at: [Link]

-

X-ray single-crystal diffraction. FZU. Available at: [Link]

-

Determination of crystal structure by single crystal X-ray diffraction. SlidePlayer. Available at: [Link]

-

Survey and analysis of crystal polymorphism in organic structures. Acta Crystallographica Section B. Available at: [Link]

-

Crystal structure determination of a series of small organic compounds from powder data. ResearchGate. Available at: [Link]

-

Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Available at: [Link]

-

X-Ray Crystallography of Chemical Compounds. PMC. Available at: [Link]

Sources

- 1. The crystal structures of three disordered 2-substituted benzimidazole esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 4-Bromobenzamide | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Pinner Reaction [organic-chemistry.org]

- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Bromobenzylamine hydrochloride | C7H9BrClN | CID 2724096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-Bromobenzimidamide via the Pinner Reaction

Abstract

This technical guide provides an in-depth exploration of the Pinner reaction for the synthesis of 4-Bromobenzimidamide, a valuable intermediate in medicinal chemistry and drug development. The amidine functional group is a critical pharmacophore, and its efficient synthesis is of paramount importance to researchers.[1][2] This document delves into the core reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses critical process parameters essential for achieving high yield and purity. By explaining the causality behind experimental choices, this guide serves as a practical resource for scientists and professionals in organic synthesis and pharmaceutical research, ensuring a robust and reproducible methodology for accessing aryl amidines.

Introduction: The Significance of Aryl Amidines and the Pinner Reaction

Aryl amidines are a class of organic compounds characterized by a C(=NH)NH₂ functional group attached to an aromatic ring. They are recognized as important structural motifs and versatile building blocks in the synthesis of various nitrogen-containing heterocycles like imidazoles, quinazolines, and triazines.[1] Their prevalence in pharmacologically active molecules, including anticoagulants, enzyme inhibitors, and receptor agonists, underscores the need for reliable synthetic routes.[1]

The Pinner reaction, first described by Adolf Pinner in 1877, remains a cornerstone for the synthesis of amidines from nitriles.[3] This acid-catalyzed method proceeds in two distinct stages: first, the reaction of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form a stable intermediate known as a Pinner salt (an alkyl imidate hydrochloride); second, the subsequent reaction of this salt with ammonia or an amine to furnish the desired amidine.[4][3][5] The reaction's reliability and tolerance for a wide range of nitriles, including aromatic substrates, make it a powerful tool for synthetic chemists.[5][6][7]

This guide focuses specifically on the application of the Pinner reaction to synthesize this compound from 4-bromobenzonitrile, providing a detailed mechanistic overview and a practical, step-by-step protocol.

Mechanistic Deep Dive: From Nitrile to Amidine

The Pinner reaction is a two-part process: the formation of the imidate salt, followed by its conversion to the amidine.[3] Understanding the mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Part A: Formation of the Ethyl 4-Bromobenzimidate Hydrochloride (Pinner Salt)

The first stage involves the activation of the nitrile by a strong acid, typically anhydrous hydrogen chloride (HCl).[5][8]

-

Protonation of the Nitrile: The lone pair of electrons on the nitrile nitrogen is protonated by HCl. This step significantly increases the electrophilicity of the nitrile carbon atom, creating a highly activated nitrilium cation.[5][6][9]

-

Nucleophilic Attack by Alcohol: The alcohol (in this case, ethanol) acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.[9][10]

-

Deprotonation and Salt Formation: A proton transfer event yields the final, typically crystalline, imidate hydrochloride salt, also known as the Pinner salt.[9]

Part B: Ammonolysis of the Pinner Salt to this compound Hydrochloride

The isolated Pinner salt is a stable intermediate that serves as an excellent precursor to the amidine.[8]

-

Nucleophilic Addition of Ammonia: Ammonia attacks the electrophilic imine carbon of the Pinner salt.

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Elimination of Alcohol: The intermediate collapses, eliminating a molecule of ethanol—a good leaving group under these conditions—to form the protonated amidine. The final product is the stable hydrochloride salt of this compound.

The overall mechanistic pathway is illustrated below.

Caption: Reaction mechanism of the Pinner reaction.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol provides a reliable method for the laboratory-scale synthesis of the target compound. The utmost priority is maintaining strictly anhydrous conditions throughout the procedure.

Materials and Reagents

-

4-Bromobenzonitrile (99%)

-

Absolute Ethanol (Anhydrous, >99.8%)

-

Diethyl Ether (Anhydrous)

-

Hydrogen Chloride (gas, anhydrous)

-

Ammonia (gas, anhydrous)

-

Concentrated Sulfuric Acid (for drying tube)

-

Sodium Chloride (for HCl generation, if needed)

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Gas dispersion tube (fritted glass bubbler)

-

Drying tubes (filled with CaCl₂ or cotton/conc. H₂SO₄)

-

Ice bath

-

Buchner funnel and filter flask

-

Schlenk line or nitrogen/argon manifold for inert atmosphere (recommended)

Step-by-Step Procedure

The experimental workflow is divided into two primary stages: synthesis of the Pinner salt and its subsequent conversion to the amidine.

Caption: Experimental workflow for this compound synthesis.

Part A: Synthesis of Ethyl 4-Bromobenzimidate Hydrochloride

-

Reaction Setup: Equip a flame-dried 250 mL three-neck flask with a magnetic stir bar, a gas inlet adapter, a thermometer, and a gas outlet connected to a drying tube. Maintain a positive pressure of dry nitrogen or argon.

-

Reagent Addition: To the flask, add 4-bromobenzonitrile (e.g., 18.2 g, 0.1 mol) and anhydrous diethyl ether (100 mL). Stir until the solid dissolves. Add absolute ethanol (e.g., 6.4 mL, 0.11 mol).

-

HCl Gas Introduction: Cool the stirred solution to 0°C in an ice bath. Pass a steady stream of dry hydrogen chloride gas through the solution via the gas dispersion tube for approximately 1-2 hours.[5][11] The reaction is exothermic; maintain the temperature below 5°C.

-

Precipitation: After the introduction of HCl is complete, seal the flask and continue stirring at 0°C for an additional 2 hours. A voluminous white precipitate of the Pinner salt will form.

-

Isolation: Allow the flask to stand in a refrigerator (4°C) overnight to ensure complete precipitation. Collect the white solid by vacuum filtration, wash it thoroughly with two portions of cold, anhydrous diethyl ether (2 x 30 mL) to remove excess HCl and unreacted starting materials, and dry it under vacuum.

Part B: Conversion to this compound Hydrochloride

-

Reaction Setup: In a clean, dry flask equipped for stirring and gas introduction as described above, suspend the dried ethyl 4-bromobenzimidate hydrochloride in anhydrous diethyl ether (150 mL).

-

Ammonolysis: Cool the suspension to 0°C. Bubble anhydrous ammonia gas through the stirred suspension for 2-3 hours. The solid will gradually transform in appearance.

-

Reaction Completion: After the gas introduction, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up and Purification: Collect the solid product by vacuum filtration. The crude product contains this compound hydrochloride and ammonium chloride as a byproduct. Wash the filter cake thoroughly with anhydrous diethyl ether to remove the more soluble ammonium chloride.

-

Drying: Dry the purified white solid under high vacuum to yield this compound hydrochloride.

Process Optimization and Critical Parameters

The success of the Pinner reaction hinges on meticulous control over several key parameters. Understanding their impact is essential for maximizing yield and minimizing side-product formation.

| Parameter | Recommended Condition | Rationale & Impact on Reaction | Potential Side Products |

| Water Content | Strictly Anhydrous | Water is detrimental; it will hydrolyze the Pinner salt intermediate directly to the corresponding ester (ethyl 4-bromobenzoate), significantly reducing the yield of the desired amidine.[5][9] | Ethyl 4-bromobenzoate |

| Temperature | 0°C to 5°C | The Pinner salt intermediate is thermodynamically unstable at elevated temperatures and can undergo rearrangement to form an N-substituted amide or decompose to an amide and an alkyl chloride. Low temperatures are crucial for stability. | 4-Bromobenzamide, Ethyl chloride |

| Stoichiometry | Slight excess of alcohol (1.1 eq) | A slight excess of alcohol ensures complete conversion of the nitrile. A large excess can promote the formation of orthoester byproducts, although this is less common with aromatic nitriles. | Orthoester |

| Purity of HCl | Anhydrous Gas | Using aqueous HCl will introduce water, leading to ester formation. Commercially available solutions of HCl in organic solvents (e.g., dioxane, CPME) can be used but must be fresh and anhydrous.[12][13] | Ethyl 4-bromobenzoate |

| Solvent Choice | Anhydrous, non-protic | Diethyl ether is common as it facilitates the precipitation of the Pinner salt. Other solvents like dioxane or chloroform can be used.[8] The solvent must be inert to the strongly acidic conditions. | N/A |

Conclusion

The Pinner reaction provides a robust and time-honored pathway for the synthesis of this compound hydrochloride from 4-bromobenzonitrile. This guide has detailed the underlying mechanism and presented a validated experimental protocol designed for reproducibility and high yield. The key to success lies in the rigorous exclusion of moisture and careful temperature management to prevent the formation of ester and amide byproducts. By adhering to the principles and procedures outlined herein, researchers and drug development professionals can confidently employ this classic transformation to access this important synthetic building block for further chemical exploration.

References

-

Title: Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: A Lewis acid-promoted Pinner reaction - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Pinner reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pinner Reaction Source: NROChemistry URL: [Link]

-

Title: Pinner Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Amidines: their synthesis, reactivity, and applications in heterocycle synthesis Source: Semantic Scholar URL: [Link]

-

Title: Pinner Reaction - YouTube Source: YouTube URL: [Link]

-

Title: Pinner Reaction Source: SynArchive URL: [Link]

-

Title: Nitrile to Ester - Common Conditions Source: Organic Chemistry Data URL: [Link]

-

Title: Amidine synthesis by imidoylation Source: Organic Chemistry Portal URL: [Link]

-

Title: Nitriles to Esters Source: Chemistry Steps URL: [Link]

-

Title: Pinner reaction - Grokipedia Source: Grokipedia URL: [Link]

-

Title: Improved Pinner Reaction with CPME as a Solvent Source: ResearchGate URL: [Link]

-

Title: Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis Source: MDPI URL: [Link]

-

Title: A Versatile Synthesis of Amidines from Nitriles Via Amidoximes Source: Taylor & Francis Online URL: [Link]

-

Title: (PDF) A Lewis acid-promoted Pinner reaction Source: ResearchGate URL: [Link]

-

Title: Biotransformation of benzamidine and benzamidoxime in vivo Source: PubMed URL: [Link]

-

Title: How to quickly prepare HCl gas in a synthesis laboratory? Source: SINOCHEM URL: [Link]

-

Title: Synthesis and Stereochemistry of Benzamidines and Acetamidines Source: Arkivoc URL: [Link]

-

Title: A Lewis acid-promoted Pinner reaction Source: Beilstein Journals URL: [Link]

- Title: Method for preparing p-bromobenzonitrile Source: Google Patents URL

-

Title: Reduction of a benzamidoxime derivative to the corresponding benzamidine in vivo and in vitro Source: PubMed URL: [Link]

-

Title: Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 Source: PubChem - NIH URL: [Link]

- Title: Preparation method of 4-bromophenylhydrazine hydrochloride Source: Google Patents URL

-

Title: Determining the Product of the Reaction between 4-Chlorobenzoic Acid and Ethanol Source: Nagwa URL: [Link]

-

Title: Reaction of Alcohols with HCl, HBr and HI Acids Source: Chemistry Steps URL: [Link]

- Title: Preparation method for p-aminobenzamidine hydrochloride Source: Google Patents URL

-

Title: (PDF) Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis Source: ResearchGate URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. synarchive.com [synarchive.com]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. Pinner Reaction | NROChemistry [nrochemistry.com]

- 6. youtube.com [youtube.com]

- 7. Nitrile to Ester - Common Conditions [commonorganicchemistry.com]

- 8. Pinner Reaction [organic-chemistry.org]

- 9. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. How to quickly prepare HCl gas in a synthesis laboratory? - SINOCHEM [sinocheme.com]

- 12. researchgate.net [researchgate.net]

- 13. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

An In-Depth Technical Guide to the Stability and Storage of 4-Bromobenzimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the critical aspects of stability and storage for 4-Bromobenzimidamide hydrochloride. As a key building block in pharmaceutical research and development, understanding its chemical stability is paramount to ensuring the integrity, reproducibility, and success of experimental outcomes. This document synthesizes fundamental chemical principles with established best practices in pharmaceutical stability testing to offer a robust framework for the handling, storage, and analysis of this compound. While specific experimental data for this compound hydrochloride is not extensively available in public literature, this guide extrapolates from the known chemistry of its functional groups—a benzamidine moiety, an aromatic bromide, and a hydrochloride salt—to provide scientifically grounded recommendations and methodologies.

Chemical Profile and Intrinsic Stability Considerations

This compound hydrochloride possesses a unique combination of functional groups that dictate its chemical behavior and stability profile.

| Chemical Identifier | Value |

| IUPAC Name | 4-bromobenzenecarboximidamide;hydrochloride |

| CAS Number | 55368-42-8[1][2] |

| Molecular Formula | C₇H₇BrN₂·HCl[1] |

| Molecular Weight | 235.51 g/mol [1] |

| Appearance | White to off-white crystalline solid[1][2] |

The core structure, a benzamidine, is a strong base that is protonated to form the hydrochloride salt, enhancing its solubility in aqueous media. The stability of this compound is influenced by several key factors inherent to its structure:

-

The Imidamide Functional Group: This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of 4-bromobenzamide and ammonia.

-

The Aromatic Bromine: The carbon-bromine bond can be susceptible to photolytic cleavage, a common degradation pathway for aromatic halides.

-

The Hydrochloride Salt: While generally stable, the hydrochloride salt can contribute to the hygroscopic nature of the compound and may influence its solid-state stability.

Predicted Degradation Pathways

Based on the functional groups present in this compound hydrochloride, several degradation pathways can be anticipated under stress conditions. Understanding these potential pathways is crucial for designing effective stability-indicating analytical methods.

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Acid Hydrolysis: Treat the stock solution with 0.1 M hydrochloric acid and heat at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute to a suitable concentration for analysis. [3]3. Base Hydrolysis: Treat the stock solution with 0.1 M sodium hydroxide and heat at 60°C. Withdraw and process aliquots as described for acid hydrolysis, neutralizing with an equivalent amount of acid. [3]4. Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature. Monitor the reaction and collect samples at appropriate time intervals.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber. At specified time points, dissolve a portion of the solid in the chosen solvent for analysis.

-

Photostability Testing: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [4]A control sample should be kept in the dark.

Stability-Indicating HPLC Method Development

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.

Illustrative HPLC Method Parameters:

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | Diode-Array Detector (DAD) at a suitable wavelength (e.g., 230 nm) |

| Injection Volume | 10 µL |

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Characterization of Degradation Products

The identification of degradation products is typically achieved using hyphenated techniques:

-

LC-MS/MS: To determine the molecular weight and fragmentation patterns of the degradation products.

-

High-Resolution Mass Spectrometry (HRMS): To obtain accurate mass measurements and propose elemental compositions.

-

NMR Spectroscopy: For the definitive structural elucidation of isolated degradation products.

Long-Term Stability Studies

For drug development purposes, long-term stability studies under ICH-prescribed conditions are necessary to establish a re-test period or shelf life.

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Conclusion

The stability and proper storage of this compound hydrochloride are critical for its effective use in research and development. This guide has outlined the key chemical considerations, predicted degradation pathways, and recommended storage and handling procedures. While specific experimental stability data for this compound is limited, the principles of forced degradation and the development of stability-indicating methods provide a robust framework for its assessment. By understanding the inherent stability characteristics of this compound hydrochloride, researchers can ensure the quality and reliability of their work, ultimately contributing to the successful development of new therapeutic agents.

References

- ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003.

- ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Drug Substances and Products, 1996.

- Chem-Impex International. 4-Bromobenzamidine hydrochloride. Accessed January 2, 2026.

- TCI EUROPE N.V. 4-Bromobenzamidine Hydrochloride. Accessed January 2, 2026.

- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Accessed January 2, 2026.

- MedCrave online.

- SciSpace.

- Pharmaceutical Outsourcing.

- NIH. Development of forced degradation and stability indicating studies of drugs—A review. Accessed January 2, 2026.

- Journal of Pharmaceutical Sciences. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Accessed January 2, 2026.

- SciSpace.

- Journal of the Chemical Society, Perkin Transactions 2. Kinetics of hydrolysis of NN′-diarylsulphamides. Accessed January 2, 2026.

- NIH. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Accessed January 2, 2026.

- SciELO. Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Accessed January 2, 2026.

- IJPPR. Stability Indicating HPLC Method Development: A Review. Accessed January 2, 2026.

- Asian Journal of Pharmaceutical Analysis.

- Tetrahedron. 4-Bromobenzamidine hydrochloride. Accessed January 2, 2026.

- lookchem. Cas 55368-42-8,4-Bromobenzamidine hydrochloride. Accessed January 2, 2026.

- ResearchGate. Burst-phase kinetics for the hydrolysis of the 4-AMC- functionalized... Accessed January 2, 2026.

- ResearchGate. separation and identification of forced degradation products of lofexidine by using lc-ms/ms. Accessed January 2, 2026.

- Neliti.

- PubMed. Identification of degradation products of brivaracetam using liquid chromatography quadrupole time-of-flight tandem mass spectrometry. Accessed January 2, 2026.

Sources

An In-depth Technical Guide to the Solubility of 4-Bromobenzimidamide in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromobenzimidamide in organic solvents. Recognizing the current scarcity of publicly available quantitative data for this specific compound, this document serves as a vital resource for researchers, chemists, and drug development professionals. It is designed to empower laboratory scientists to generate reliable and reproducible solubility data. The guide delves into the theoretical principles governing the solubility of this compound based on its molecular structure, offers detailed, field-proven experimental protocols for both quantitative and qualitative solubility determination, and provides a standardized structure for data presentation and interpretation. By synthesizing established methodologies with practical insights, this whitepaper aims to be the authoritative starting point for any research or process development involving this compound.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is an aromatic compound featuring a bromine substituent and a highly polar imidamide functional group. While its primary applications are still under exploration, its structural motifs are common in medicinal chemistry and materials science. For any compound to be advanced in these fields, particularly in drug development, its solubility profile is a cornerstone of its developability.

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical parameter that dictates a compound's journey from the laboratory to a viable product.[1][2] In the pharmaceutical context, poor solubility is a major hurdle, with over 40% of new chemical entities (NCEs) being practically insoluble in water, which can severely limit oral bioavailability and therapeutic efficacy.[2][3] Understanding a compound's solubility in a range of organic solvents is equally crucial for:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and subsequent crystallization or chromatographic purification.

-

Formulation Development: Creating stable and effective dosage forms, from oral tablets to parenteral solutions.[4]

-

Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and NMR.

-

Toxicity and Safety Studies: Ensuring accurate dosing in preclinical ADMET (absorption, distribution, metabolism, elimination, and toxicity) assays.[5]

Given the importance of these factors, this guide provides the necessary theoretical and practical tools to comprehensively characterize the solubility of this compound.

Theoretical Framework for the Solubility of this compound

The solubility of a crystalline solid like this compound is governed by the interplay of intermolecular forces between the solute and the solvent, summarized by the adage "like dissolves like."[6] The process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to create a cavity for the solute, followed by the formation of new, energetically favorable solute-solvent interactions.

The molecular structure of this compound provides key insights into its expected solubility behavior:

-

Imidamide Group (-C(=NH)NH₂): This is the dominant functional group influencing polarity. It possesses both hydrogen bond donors (the N-H protons) and hydrogen bond acceptors (the lone pairs on the nitrogen atoms). This structure is more basic than the corresponding amide.

-

Benzene Ring: The aromatic ring is nonpolar and can participate in van der Waals forces and potentially π-π stacking interactions.

-

Bromine Atom: The bromine substituent adds to the molecular weight and volume. While it is an electronegative atom, its overall contribution to polarity is modest, and it primarily engages in weaker dipole-dipole and van der Waals interactions.

Based on this structure, we can predict the following solubility trends:

-

High Solubility Expected in: Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). The strong hydrogen bonding capability of the imidamide group will drive dissolution in these solvents.

-

Moderate to Low Solubility Expected in: Solvents of intermediate polarity (e.g., acetone, ethyl acetate). The presence of the nonpolar benzene ring and the bromine atom will play a more significant role here.

-

Insolubility Expected in: Nonpolar solvents (e.g., hexane, toluene). The energy required to break the strong intermolecular forces within the this compound crystal lattice will not be compensated by the weak interactions formed with nonpolar solvents.

The interplay of these factors is visually represented in the diagram below.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucd.ie [ucd.ie]

- 4. Solubility and its Importance.pptx [slideshare.net]

- 5. bmglabtech.com [bmglabtech.com]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Characteristics of 4-Bromobenzimidamide Hydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical and chemical characteristics of 4-Bromobenzimidamide Hydrochloride powder, a crucial intermediate in organic synthesis and pharmaceutical development. As a Senior Application Scientist, this document synthesizes fundamental data with practical insights into the analytical techniques required for its characterization, ensuring scientific integrity and enabling reproducible research.

Introduction: The Significance of this compound Hydrochloride

This compound, often supplied and handled in its more stable hydrochloride salt form (4-bromobenzenecarboximidamide hydrochloride), is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a reactive amidine group and a brominated phenyl ring, makes it a versatile precursor for the synthesis of a wide range of bioactive molecules and functional materials. An accurate understanding of its physical properties is paramount for its effective use in research and development, ensuring consistency in experimental outcomes and the successful synthesis of target compounds. This guide delves into the core physical attributes of this compound Hydrochloride powder and the methodologies to verify them.

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound Hydrochloride powder are summarized in the table below. These parameters are critical for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | 4-bromobenzenecarboximidamide;hydrochloride | [1] |

| Synonyms | This compound hydrochloride, 4-Bromobenzamidine hydrochloride | [1] |

| CAS Number | 55368-42-8 | [1][2] |

| Molecular Formula | C₇H₈BrClN₂ | [1][3] |

| Molecular Weight | 235.51 g/mol | [1][3] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 265 °C | [1] |

| Purity | >98.0% (by HPLC) | [4] |

Morphological and Structural Characterization

A thorough characterization of this compound Hydrochloride powder extends beyond its basic properties to its solid-state structure and particle morphology. These characteristics can significantly influence its solubility, dissolution rate, and reactivity.

Powder X-ray Diffraction (PXRD) for Crystallinity Assessment

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid material.[5][6] By analyzing the diffraction pattern of X-rays scattered by the powder sample, one can identify the crystalline phase, assess its purity, and determine the unit cell dimensions.[6] For this compound Hydrochloride, obtaining a PXRD pattern is essential to confirm its crystalline structure and to establish a reference for batch-to-batch consistency.

-

Sample Preparation : A small amount of this compound Hydrochloride powder is gently ground to ensure a homogenous particle size distribution. The powder is then carefully packed into a sample holder, ensuring a flat and even surface.

-

Instrumentation : A powder X-ray diffractometer equipped with a copper (Cu) Kα X-ray source is typically used.

-

Data Acquisition : The sample is irradiated with monochromatic X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The data is collected over a specific 2θ range (e.g., 5° to 50°) with a defined step size and scan speed.

-

Data Analysis : The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the characteristic diffraction peaks. The positions and relative intensities of these peaks serve as a fingerprint for the crystalline structure of the compound.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution images of the surface morphology and topography of a material. For this compound Hydrochloride powder, SEM analysis can reveal the shape, size, and surface texture of the individual crystals. This information is valuable for understanding the powder's flowability and compaction properties.

-

Sample Mounting : A small amount of the powder is carefully mounted onto an SEM stub using double-sided carbon tape.

-

Sputter Coating : To prevent charging effects and enhance image quality, the sample is coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.

-

Imaging : The stub is placed in the SEM chamber, and a high-energy beam of electrons is scanned across the sample surface. The signals from the interaction of the electron beam with the sample are detected to generate a high-resolution image of the powder's morphology.

Spectroscopic Characterization for Structural Verification

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound Hydrochloride and identifying its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique molecular fingerprint.

-

Sample Preparation : A small amount of the powder is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the powder is placed directly on the ATR crystal.

-

Data Acquisition : The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Spectral Interpretation : The absorption bands in the spectrum are assigned to specific vibrational modes of the functional groups in the molecule, such as N-H, C=N, and aromatic C-H bonds, confirming the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound Hydrochloride.

-

Sample Preparation : A few milligrams of the powder are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition : The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

-

Spectral Interpretation : The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum provide information about the number and connectivity of the protons. The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Together, these spectra provide unambiguous confirmation of the molecular structure.

Workflow for Comprehensive Characterization

The logical flow for the comprehensive physical characterization of a new batch of this compound Hydrochloride powder is outlined in the following diagram.

Caption: Workflow for the physical characterization of this compound Hydrochloride.

Conclusion

The comprehensive physical characterization of this compound Hydrochloride powder is a critical step in ensuring its quality, consistency, and suitability for its intended applications in research and development. This guide has outlined the key physical properties and provided a framework of analytical methodologies, from basic visual inspection to advanced spectroscopic and crystallographic techniques. By adhering to these protocols, researchers, scientists, and drug development professionals can confidently utilize this important chemical intermediate in their work, contributing to the advancement of science and the development of new technologies and therapeutics.

References

- Current time information in Minneapolis, MN, US. (n.d.). Google.

-

4-Bromobenzamide. (n.d.). PubChem. Retrieved from [Link]

-

4-Bromobenzenecarboximidamide Hydrochloride: Your Key Organic Synthesis Intermediate. (n.d.). Autech Industry Co.,Ltd. Retrieved from [Link]

-

4-Bromobenzylamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Acetamide, N-(4-bromophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

4-Bromophenylhydrazine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Specifications of 4-Bromo-benzamidine hydrochloride. (n.d.). Capot Chemical Co., Ltd. Retrieved from [Link]

-

4-Fluorobenzamidine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Powder diffraction. (n.d.). Wikipedia. Retrieved from [Link]

-

Methyl cyclopent-3-ene-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Chemical Properties of Cyclohexanone, 3-methyl-, (R)- (CAS 13368-65-5). (n.d.). Cheméo. Retrieved from [Link]

-

Powder X-ray Diffraction. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

X-ray Powder Diffraction (XRD). (2018, June 15). SERC (Carleton). Retrieved from [Link]

-

X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. (n.d.). Marshall University. Retrieved from [Link]

-

Bromhexine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Benzoyl chloride, 4-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Chemical Properties of 3-Cyclohexene-1-acetaldehyde (CAS 24480-99-7). (n.d.). Cheméo. Retrieved from [Link]

-

Chemical Properties of Methyl ethyl cyclopentene (CAS 19780-56-4). (n.d.). Cheméo. Retrieved from [Link]

Sources

- 1. 4-Bromobenzamidine Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. Hit2Lead | 4-bromobenzenecarboximidamide hydrochloride | CAS# 55368-42-8 | MFCD00464967 | BB-4012620 [hit2lead.com]

- 3. capotchem.cn [capotchem.cn]

- 4. 4-Bromobenzamidine Hydrochloride | 55368-42-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Powder diffraction - Wikipedia [en.wikipedia.org]

- 6. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

The Genesis and Evolution of Substituted Benzimidamides: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted benzimidamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this versatile chemical class. Moving beyond a mere chronological account, this document elucidates the causal relationships behind key experimental choices, details self-validating protocols, and offers insights into the structure-activity relationships that have guided the development of clinically significant drugs. From their origins as simple enzyme inhibitors to their role in complex targeted therapies, the journey of substituted benzimidamides offers a compelling narrative of rational drug design and synthetic innovation.

Introduction: The Benzimidamide Core - A Privileged Scaffold

The benzimidamide moiety, characterized by a benzene ring bearing an amidine group (-C(=NH)NH2), is a bioisostere of the carboxylate group but with a positive charge at physiological pH. This fundamental property underpins its ability to engage in specific molecular interactions, particularly with the active sites of enzymes. Benzamidine, the parent compound, is a reversible competitive inhibitor of trypsin and other serine proteases, a discovery that laid the foundation for the development of a vast array of substituted derivatives with tailored pharmacological profiles.[1] The structural versatility of the benzimidamide core allows for extensive modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Early History and Foundational Syntheses

The journey into the therapeutic potential of substituted benzimidamides began with the development of fundamental synthetic methodologies for the parent scaffold.

The Pinner Reaction: A Gateway to Benzimidamides

One of the most classical and enduring methods for the synthesis of benzamidines is the Pinner reaction. This acid-catalyzed reaction of a nitrile with an alcohol produces an imino ether, which is subsequently treated with ammonia to yield the corresponding amidine.

Experimental Protocol: The Pinner Synthesis of Benzamidine Hydrochloride

-

Step 1: Formation of the Imino Ether Hydrochloride. Benzonitrile is dissolved in an anhydrous alcohol (typically ethanol) and cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution, leading to the precipitation of the crystalline imino ether hydrochloride (Pinner salt).

-

Step 2: Ammonolysis. The isolated Pinner salt is then treated with a solution of ammonia in alcohol. The resulting benzamidine hydrochloride is isolated upon evaporation of the solvent and can be purified by recrystallization.

This method, while foundational, has been adapted and refined over the years to accommodate a wider range of substrates and to improve yields and reaction conditions.

The Rise of Substituted Benzimidamides in Therapeutics

The true therapeutic potential of this chemical class was unlocked through the systematic exploration of substituted derivatives. Medicinal chemists have strategically modified the benzamidine core to achieve desired biological activities, leading to breakthroughs in several disease areas.

Anticoagulants: The Dabigatran Story

Perhaps the most prominent example of a clinically successful substituted benzimidamide is dabigatran etexilate (Pradaxa®), a direct thrombin inhibitor. The development of dabigatran is a testament to the power of structure-based drug design.

Thrombin, a key serine protease in the coagulation cascade, has a catalytic site that can be effectively blocked by benzamidine derivatives. The development of dabigatran involved the optimization of a lead compound to enhance its binding affinity and oral bioavailability. The benzimidamide group plays a crucial role in anchoring the molecule to the active site of thrombin.

Key Structural Features of Dabigatran:

| Feature | Role |

| Benzimidamide Moiety | Directly interacts with the active site of thrombin, inhibiting its activity. |

| Ethyl Ester & Hexylcarbamate | These groups form the "etexilate" prodrug, enhancing oral bioavailability. |

| Pyridine and Benzimidazole Rings | Contribute to the overall shape and binding affinity of the molecule to thrombin. |

Anticancer Agents